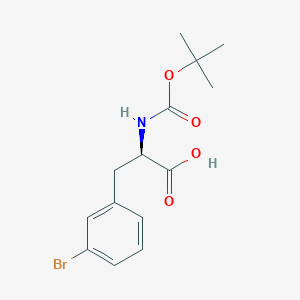

Boc-3-bromo-D-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUDYESOPLBQIR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426509 | |

| Record name | Boc-3-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261360-77-4 | |

| Record name | 3-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261360-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-3-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-3-bromo-D-phenylalanine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(tert-butoxycarbonyl)-3-bromo-D-phenylalanine (Boc-3-bromo-D-phenylalanine). This synthetic amino acid is a valuable building block in medicinal chemistry and drug discovery, offering unique opportunities for the design and synthesis of novel peptides, peptidomimetics, and other therapeutic agents.

Chemical Structure and Identifiers

This compound is a derivative of the natural amino acid D-phenylalanine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and a bromine atom is substituted at the meta-position (C3) of the phenyl ring.

| Identifier | Data |

| IUPAC Name | (2R)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Molecular Formula | C₁₄H₁₈BrNO₄ |

| Molecular Weight | 344.2 g/mol [1][2] |

| CAS Number | Not available for D-enantiomer (L-enantiomer: 82278-73-7[1][2]) |

| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O |

| InChI Key | FBUDYESOPLBQIR-LLVKDONJSA-N (inferred from L-enantiomer and D-phenylalanine) |

Chemical Structure Diagram:

Caption: 2D structure of Boc-3-bromo-L-phenylalanine. The D-enantiomer has the opposite stereochemistry at the alpha-carbon.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. While specific experimental data for the D-enantiomer is limited, the following table provides a summary based on available information for the L-enantiomer and related compounds.

| Property | Value | Source/Comment |

| Appearance | White to off-white powder | Based on L-enantiomer[1] |

| Melting Point | Estimated 85-95 °C | Based on unsubstituted Boc-D-phenylalanine (85-88 °C)[3] and other 3-substituted analogs. |

| Optical Rotation [α]D | Expected negative value | Unsubstituted Boc-D-phenylalanine is -25±1° (c=1 in ethanol)[4]. The bromo-substituent will alter the magnitude. |

| Solubility | Slightly soluble in water[5]; Soluble in methanol, dichloromethane, and DMF. | Based on L-enantiomer and general solubility of Boc-protected amino acids. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The following are expected spectral characteristics based on the analysis of its structural analogs.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Boc (t-butyl) | ~1.4 | Singlet (9H) |

| β-CH₂ | 2.9 - 3.2 | Multiplet (2H) |

| α-CH | 4.3 - 4.6 | Multiplet (1H) |

| NH | ~5.0 | Doublet (or broad singlet) (1H) |

| Aromatic CH | 7.1 - 7.5 | Multiplet (4H) |

| Carboxylic Acid OH | >10 | Broad Singlet (1H) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Carbon | Expected Chemical Shift (δ, ppm) |

| Boc (CH₃) | ~28 |

| β-CH₂ | ~38 |

| α-CH | ~55 |

| Boc (quaternary C) | ~80 |

| Aromatic C-Br | ~122 |

| Aromatic CH | 125 - 135 |

| Aromatic quaternary C | ~140 |

| C=O (Boc) | ~155 |

| C=O (Carboxylic Acid) | ~175 |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amide) | 3300 - 3400 |

| C-H Stretch (aromatic and aliphatic) | 2850 - 3100 |

| C=O Stretch (carboxylic acid) | 1700 - 1725 |

| C=O Stretch (carbamate) | 1680 - 1700 |

| C-N Stretch | 1200 - 1300 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 345.0 and a sodium adduct [M+Na]⁺ at m/z 367.0. The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves two main steps: the synthesis of 3-bromo-D-phenylalanine followed by the protection of the amino group with a Boc group.

Step 1: Synthesis of 3-bromo-D-phenylalanine (General Approach)

A common route for the synthesis of halogenated phenylalanine analogs is the Erlenmeyer-Plöchl reaction, followed by reduction and resolution.

-

Materials: 3-bromobenzaldehyde, N-acetylglycine, acetic anhydride, sodium acetate, sodium amalgam (or catalytic hydrogenation setup), and resolving agent (e.g., a chiral acid or enzyme).

-

Procedure:

-

Azlactone Formation: 3-bromobenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and a weak base like sodium acetate to form the corresponding azlactone.

-

Hydrolysis: The azlactone is hydrolyzed with a mild base to yield α-acetamido-3-bromocinnamic acid.

-

Reduction: The double bond and the acetyl group are reduced to give racemic 3-bromo-DL-phenylalanine. This can be achieved using sodium amalgam or through catalytic hydrogenation.

-

Resolution: The racemic mixture is resolved into its D- and L-enantiomers using a chiral resolving agent or through enzymatic resolution.

-

Step 2: Boc Protection of 3-bromo-D-phenylalanine

-

Materials: 3-bromo-D-phenylalanine, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., sodium hydroxide, triethylamine), and a solvent system (e.g., 1,4-dioxane/water or dichloromethane).

-

Procedure:

-

Dissolve 3-bromo-D-phenylalanine in the chosen solvent system with the base.

-

Cool the solution in an ice bath.

-

Slowly add a solution of Boc₂O in the organic solvent.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a weak acid (e.g., citric acid or KHSO₄) to a pH of 2-3.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

-

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide sequences using standard Boc-SPPS protocols.

-

Materials: Boc-protected amino acids, a suitable solid support (e.g., Merrifield resin), a coupling agent (e.g., DCC/HOBt or HBTU/DIEA), a deprotection reagent (trifluoroacetic acid, TFA), and a neutralization reagent (diisopropylethylamine, DIEA).

-

General Procedure:

-

Resin Swelling: Swell the resin in a suitable solvent like dichloromethane (DCM).

-

Deprotection: Remove the Boc protecting group from the resin-bound amino acid with a solution of TFA in DCM.

-

Neutralization: Neutralize the resulting free amine with a solution of DIEA in DCM.

-

Coupling: Activate the carboxylic acid of this compound with a coupling agent and add it to the resin. Allow the coupling reaction to proceed to completion.

-

Washing: Wash the resin thoroughly with DCM and DMF.

-

Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.

-

Applications in Drug Discovery and Development

This compound is a versatile building block in drug discovery due to the unique properties conferred by the bromine atom and the D-configuration of the amino acid.

-

Peptide and Peptidomimetic Design: Incorporation of this unnatural amino acid can enhance the metabolic stability of peptides by making them resistant to enzymatic degradation. The D-configuration can also influence the peptide's conformation and binding affinity to its target.

-

Structure-Activity Relationship (SAR) Studies: The bromo-phenyl moiety can be used to probe the binding pocket of a target protein or enzyme, providing valuable information for optimizing the potency and selectivity of a lead compound.[6]

-

Synthetic Handle for Further Modification: The bromine atom serves as a versatile synthetic handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the introduction of a wide range of substituents on the phenyl ring, enabling the creation of diverse chemical libraries for high-throughput screening.

Logical Workflow for Application in Drug Discovery:

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-3-bromo-L-phenylalanine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Boc-D-Phenylalanine | CymitQuimica [cymitquimica.com]

- 4. Boc- D -Phe-OH = 99.0 TLC sum of enantiomers 18942-49-9 [sigmaaldrich.com]

- 5. N-Boc-3-bromo-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Boc-3-bromo-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-(tert-butoxycarbonyl)-3-bromo-D-phenylalanine (Boc-3-bromo-D-phenylalanine), a valuable building block in peptide synthesis and drug discovery. This document details the synthetic pathway, experimental protocols, and analytical characterization of this important compound.

Introduction

This compound is a derivative of the non-proteinogenic amino acid D-phenylalanine. The incorporation of a bromine atom onto the phenyl ring at the meta-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable tool in the synthesis of novel peptides and pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function ensures chemoselectivity in subsequent coupling reactions.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process:

-

Boc Protection of D-phenylalanine: The α-amino group of D-phenylalanine is protected using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

-

Electrophilic Bromination: The resulting Boc-D-phenylalanine undergoes regioselective electrophilic bromination on the aromatic ring to yield the final product.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-α-(tert-butoxycarbonyl)-D-phenylalanine (Boc-D-phenylalanine)

This procedure is adapted from standard methods for the Boc protection of amino acids.

-

Materials:

-

D-phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

1,4-Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Potassium bisulfate (KHSO₄) solution (e.g., 2 N)

-

-

Procedure:

-

Dissolve D-phenylalanine in an aqueous solution of sodium hydroxide (or a mixture of water and an organic solvent like dioxane or THF with TEA).

-

Cool the solution in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in the organic solvent dropwise to the stirred amino acid solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the organic solvent under reduced pressure.

-

Wash the aqueous residue with a nonpolar solvent like ether to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold potassium bisulfate solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield Boc-D-phenylalanine as a white solid. The product can be further purified by recrystallization.

-

Step 2: Synthesis of N-α-(tert-butoxycarbonyl)-3-bromo-D-phenylalanine

This protocol describes the electrophilic bromination of the Boc-protected D-phenylalanine.

-

Materials:

-

Boc-D-phenylalanine

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

-

Lewis acid catalyst (optional, e.g., Iron(III) bromide (FeBr₃))

-

Aqueous sodium thiosulfate solution

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve Boc-D-phenylalanine in the chosen anhydrous solvent in a flask protected from light.

-

If using a catalyst, add a catalytic amount of FeBr₃.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The amino group of the protected phenylalanine is an ortho-, para-director, but the steric hindrance of the side chain can favor meta-substitution. Careful control of reaction conditions is necessary to achieve the desired 3-bromo isomer.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine.

-

Wash the organic layer sequentially with aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to isolate the desired this compound isomer.

-

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₈BrNO₄ |

| Molecular Weight | 344.20 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. Slightly soluble in water.[1] |

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for the characterization of this compound.

Table 1: ¹H NMR Data (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | s | 1H | Ar-H (position 2) |

| ~7.2-7.3 | m | 2H | Ar-H (positions 4, 6) |

| ~7.1 | d | 1H | Ar-H (position 5) |

| ~5.0 | d | 1H | NH |

| ~4.5 | m | 1H | α-CH |

| ~3.1 | dd | 1H | β-CH₂ (diastereotopic) |

| ~2.9 | dd | 1H | β-CH₂ (diastereotopic) |

| 1.4 | s | 9H | Boc (tert-butyl) |

Table 2: ¹³C NMR Data (Expected)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C=O (Carboxylic acid) |

| ~155 | C=O (Boc) |

| ~140 | Ar-C (C-1) |

| ~132 | Ar-CH (C-6) |

| ~130 | Ar-CH (C-4) |

| ~128 | Ar-CH (C-2) |

| ~125 | Ar-CH (C-5) |

| ~122 | Ar-C (C-3, C-Br) |

| ~80 | C (Boc quaternary) |

| ~55 | α-CH |

| ~38 | β-CH₂ |

| ~28 | CH₃ (Boc) |

Table 3: Mass Spectrometry Data

| Technique | Expected m/z |

| ESI-MS (+) | [M+H]⁺ ≈ 345.05, 347.05 (isotopic pattern for Br); [M+Na]⁺ ≈ 367.03, 369.03 |

| ESI-MS (-) | [M-H]⁻ ≈ 343.04, 345.04 |

Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

Experimental Workflows and Signaling Pathways

Analytical Characterization Workflow

Caption: Workflow for the purification and analytical characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described protocols offer a reliable method for obtaining this key building block for advanced research in peptide chemistry and drug development. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound.

References

A Technical Guide to the Spectroscopic Analysis of 3-Bromo-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-DL-phenylalanine is a substituted aromatic amino acid with significant applications in drug design and biochemical research.[1] Its unique structural features, owing to the bromine substitution on the phenyl ring, make it a valuable component in the synthesis of novel therapeutics and as a probe in peptide and protein studies.[1][2] A thorough spectroscopic characterization is fundamental for its unequivocal identification and quality control. This guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromo-DL-phenylalanine and detailed experimental protocols for acquiring this data.

Introduction

3-Bromo-DL-phenylalanine is a derivative of the essential amino acid phenylalanine, characterized by a bromine atom at the meta-position of the phenyl ring.[1] This substitution significantly alters its electronic and steric properties, influencing its interactions within biological systems.[1][3] Consequently, it serves as a versatile building block in medicinal chemistry, particularly for the development of drugs targeting neurological disorders.[3] Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with generalized protocols for these analytical methods.

Spectroscopic Data Summary

While specific, experimentally-derived quantitative data for 3-Bromo-DL-phenylalanine is not abundant in public spectral databases, the following tables summarize the expected chemical shifts and vibrational frequencies based on the analysis of its structural analogs.[1] These tables are intended to serve as a reference for researchers in the analysis of experimentally obtained data.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Hα | 3.9 - 4.2 | Doublet of Doublets (dd) | Coupling to Hβ protons. |

| Hβ | 3.0 - 3.3 | Multiplet (m) | Diastereotopic protons with complex coupling. |

| Aromatic-H | 7.2 - 7.5 | Multiplet (m) | Complex pattern due to meta-substitution. |

| -NH₂ | Variable | Broad Singlet (br s) | Chemical shift is dependent on solvent and concentration. |

| -COOH | Variable | Broad Singlet (br s) | Chemical shift is dependent on solvent and concentration. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O | 170 - 175 | Carboxylic acid carbon. |

| Cα | 55 - 60 | Alpha-carbon attached to the amino group. |

| Cβ | 35 - 40 | Beta-carbon of the side chain. |

| Aromatic C-Br | 120 - 125 | Carbon directly attached to bromine. |

| Aromatic C-H | 125 - 135 | Aromatic carbons attached to hydrogens. |

| Aromatic C (quaternary) | 135 - 140 | Quaternary aromatic carbon. |

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Broad |

| N-H (Amine) | Stretch | 3000 - 3300 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1750 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

| N-H (Amine) | Bend | 1500 - 1650 | Medium |

| C-Br | Stretch | 500 - 600 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M]⁺ | 243/245 | Molecular ion peak with a characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).[1][4] |

| [M-COOH]⁺ | 198/200 | Loss of the carboxylic acid group.[1] |

| [M-CH(NH₂)COOH]⁺ | 155/157 | Loss of the amino acid side chain.[1] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.[1]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 3-Bromo-DL-phenylalanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[1] The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (-NH₂ and -COOH).[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[1]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[1]

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]

-

Data Acquisition:

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[1]

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or an acetonitrile/water mixture.[1]

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[1]

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[4]

-

Perform fragmentation analysis (MS/MS) to elucidate the structure.

-

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of 3-Bromo-DL-phenylalanine.

Application in Peptide Synthesis

3-Bromo-DL-phenylalanine can be incorporated into peptides to enhance their properties.[2] The following diagram outlines the general workflow for solid-phase peptide synthesis incorporating this unnatural amino acid.

References

Boc-3-bromo-D-phenylalanine CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Boc-3-bromo-D-phenylalanine, a key building block in modern medicinal chemistry and peptide synthesis. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and application, and explores its role in drug discovery.

Core Compound Data

| Property | Value | Reference |

| Chemical Name | N-(tert-Butoxycarbonyl)-3-bromo-D-phenylalanine | N/A |

| Molecular Formula | C₁₄H₁₈BrNO₄ | [1] |

| Molecular Weight | 344.2 g/mol | [1][2] |

| CAS Number | Not readily available (L-enantiomer: 82278-73-7) | [1][2] |

| Appearance | White to off-white solid (based on related compounds) | [1] |

| Solubility | Slightly soluble in water (based on L-enantiomer) | [3] |

Physicochemical Properties of Related Compounds

For comparative purposes, the table below includes data for closely related analogs.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Boc-3-bromo-L-phenylalanine | 82278-73-7 | C₁₄H₁₈BrNO₄ | 344.2 |

| 3-Bromo-D-phenylalanine | 99295-78-0 | C₉H₁₀BrNO₂ | 244.08 |

| Boc-D-phenylalanine | 18942-49-9 | C₁₄H₁₉NO₄ | 265.30 |

Experimental Protocols

N-Boc Protection of D-Phenylalanine (General Procedure)

This protocol describes a general method for the synthesis of N-Boc protected amino acids, which can be adapted for 3-bromo-D-phenylalanine.

Materials:

-

D-Phenylalanine (or 3-bromo-D-phenylalanine) (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Solvent system (e.g., 1:1 dioxane/water, THF/water)

-

Base (e.g., Sodium hydroxide (NaOH), 1.5 eq)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amino acid in the chosen solvent system.

-

Add the base and stir until the amino acid is fully dissolved.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add di-tert-butyl dicarbonate portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Concentrate the mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.[4]

Solid-Phase Peptide Synthesis (SPPS) using Boc-Amino Acids

This protocol outlines the manual incorporation of a Boc-protected amino acid into a peptide sequence on a solid support.

Materials:

-

Resin (e.g., Leu-OCH2-Pam-resin)

-

Boc-protected amino acid (e.g., this compound)

-

Coupling agents (e.g., HBTU, HATU, DIC)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Anhydrous hydrogen fluoride (HF)

-

Scavenger (e.g., p-cresol)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF.

-

Boc Deprotection: Remove the Nα-Boc group from the resin-bound peptide with neat TFA.

-

Washing: Wash the peptide-resin with DCM and DMF.

-

Amino Acid Activation: Dissolve the Boc-protected amino acid in DMF with a coupling agent (e.g., HBTU) and DIEA to form the active ester.

-

Coupling: Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 3 hours).

-

Washing: Wash the peptide-resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

-

Final Deprotection: After chain assembly, remove the final Nα-Boc group with neat TFA.

-

Cleavage: Cleave the peptide from the resin using anhydrous HF with a scavenger.

-

Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, dissolve in an appropriate solvent, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Role in Drug Discovery and Development

The incorporation of a bromine atom onto the phenyl ring of phenylalanine significantly alters its electronic and steric properties, making it a valuable tool for medicinal chemists.

-

Versatile Synthetic Handle: The bromine atom serves as a key functional group for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse chemical moieties.[6]

-

Modulation of Biological Activity: The bromo-phenyl group can enhance binding affinity to target proteins and enzymes, aiding in the optimization of a drug candidate's potency and selectivity.[6]

-

Peptide and Peptidomimetic Design: As a phenylalanine analog, it can be incorporated into peptides to improve their stability against enzymatic degradation and to probe structure-activity relationships.[6]

-

Radiolabeling: The bromo-substituent can be displaced by radionuclides, making its derivatives useful precursors for radiolabeled tracers in Positron Emission Tomography (PET) imaging.[6]

Diagrams

Caption: Workflow for the N-Boc protection of 3-bromo-D-phenylalanine.

Caption: The cycle of solid-phase peptide synthesis (SPPS) using Boc-chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-3-bromo-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. N-Boc-3-bromo-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

Technical Guide: Purity and Appearance of Boc-3-bromo-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and appearance of N-tert-butyloxycarbonyl-3-bromo-D-phenylalanine (Boc-3-bromo-D-phenylalanine), a critical building block in peptide synthesis and drug discovery. The information presented herein is intended to assist researchers in evaluating the quality and suitability of this compound for their specific applications.

Physicochemical Properties and Appearance

This compound is a derivative of the unnatural amino acid D-phenylalanine. The introduction of a bromine atom onto the phenyl ring and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine function are key features that influence its reactivity and application in synthetic chemistry.

Appearance:

Based on data for the closely related L-enantiomer and other similar Boc-protected amino acids, this compound is consistently described as a white to off-white powder or crystalline solid .[1] Visual inspection is the primary method for assessing the physical appearance of the material.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₈BrNO₄ | [1] |

| Molecular Weight | 344.20 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity (L-enantiomer) | ≥ 98% (HPLC) | [1] |

| Purity (L-enantiomer) | 95% | [2] |

| Solubility | Slightly soluble in water. | [2] |

Purity Assessment: Experimental Protocols

The purity of this compound is typically determined by a combination of chromatographic and spectroscopic techniques. These methods assess both the chemical purity (presence of impurities) and the enantiomeric purity (proportion of the desired D-enantiomer).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of this compound. Both reversed-phase and chiral HPLC are employed.

2.1.1. Reversed-Phase HPLC for Chemical Purity

This technique separates the target compound from any non-isomeric impurities.

-

Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Typical Conditions:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm or 254 nm.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

-

2.1.2. Chiral HPLC for Enantiomeric Purity

This is a critical analysis to ensure the stereochemical integrity of the D-enantiomer.

-

Principle: Enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times.

-

Instrumentation: An HPLC system with a UV detector.

-

Typical Conditions:

-

Chiral Stationary Phases (CSPs): Polysaccharide-based (e.g., cellulose or amylose derivatives) or protein-based columns are commonly used. Teicoplanin-based CSPs have shown good performance for the separation of phenylalanine enantiomers.[3][4]

-

Mobile Phase: Typically a mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a nonpolar solvent (e.g., hexane), or in reversed-phase mode with acetonitrile and aqueous buffers.[3][4][5]

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV at 210 nm or 220 nm.

-

Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the D- and L-enantiomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and can also provide information about purity.

-

Principle: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence of the Boc group, the phenyl ring, and the bromine substituent.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Analysis:

-

¹H NMR: The spectrum should show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the aromatic protons on the brominated phenyl ring, and the protons of the amino acid backbone. The integration of these signals should be consistent with the molecular structure.

-

¹³C NMR: The spectrum will confirm the presence of all carbon atoms, including those of the Boc group, the aromatic ring, and the carbonyl group.

-

Purity: The absence of significant signals from impurities indicates high chemical purity.

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

-

Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Instrumentation: Techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight).

-

Analysis: The observed molecular ion peak should correspond to the calculated molecular weight of this compound (344.20 g/mol ).

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of this compound.

Caption: Quality control workflow for this compound.

Signaling Pathways and Logical Relationships

The quality of this compound directly impacts its performance in subsequent synthetic steps, particularly in solid-phase peptide synthesis (SPPS). The following diagram illustrates the logical relationship between purity attributes and the success of peptide synthesis.

Caption: Impact of purity on the outcome of peptide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-3-bromo-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]

- 4. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for Boc-3-bromo-D-phenylalanine

For researchers, scientists, and drug development professionals, N-tert-butoxycarbonyl-3-bromo-D-phenylalanine (Boc-3-bromo-D-phenylalanine) is a valuable synthetic building block. Its incorporation into peptides and other molecules allows for the introduction of a bromine atom on the phenyl ring, which can serve as a handle for further chemical modifications, such as cross-coupling reactions, or to modulate the biological activity of the target compound. This in-depth technical guide provides an overview of commercial suppliers, key technical data, and experimental protocols relevant to the use of this compound.

Commercial Availability

While the L-enantiomer and the DL-racemic mixture of Boc-3-bromo-phenylalanine are more widely listed, sourcing the D-enantiomer requires careful supplier selection. The following companies have been identified as potential suppliers of this compound or its closely related isomers. Researchers are advised to contact the suppliers directly to confirm availability and obtain lot-specific certificates of analysis.

Table 1: Commercial Supplier Information

| Supplier | Compound Name | Notes |

| Chem-Impex | This compound | Appears in product listings, direct confirmation of stock and specifications is recommended.[1] |

| Thermo Fisher Scientific | N-Boc-3-bromo-L-phenylalanine | Supplier of the L-enantiomer.[2][3][4] |

| Biosynth | N-Boc-3-bromo-DL-phenylalanine | Supplier of the racemic mixture.[5] |

Technical Specifications

Quantitative data for this compound is crucial for experimental planning and ensuring the quality of synthesized molecules. While a complete certificate of analysis for the D-enantiomer was not publicly available at the time of this guide's compilation, the following table summarizes typical specifications based on data for the L-enantiomer and related compounds.

Table 2: Physicochemical and Analytical Data

| Property | Specification (Boc-3-bromo-L-phenylalanine) | Specification (this compound) |

| CAS Number | 82278-73-7 | To be confirmed with supplier |

| Molecular Formula | C₁₄H₁₈BrNO₄ | C₁₄H₁₈BrNO₄ |

| Molecular Weight | 344.20 g/mol | 344.20 g/mol |

| Appearance | White to off-white powder | To be confirmed with supplier |

| Purity (HPLC) | ≥95% - ≥98% | To be confirmed with supplier |

| Optical Rotation ([α]D) | Specific value for L-enantiomer | Expected to be of similar magnitude but opposite sign to the L-enantiomer. To be confirmed with supplier. |

| Solubility | Slightly soluble in water | To be confirmed with supplier |

| Storage Conditions | 2-8°C | Recommended to be stored at 2-8°C |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from established protocols for similar compounds.

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support using the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy.

Materials:

-

Boc-protected amino acid-loaded resin (e.g., Merrifield resin)

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt, or DCC)

-

Dimethylformamide (DMF)

-

Reagents for cleavage and deprotection (e.g., HF or TFMSA)

-

Ether

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes.

-

Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 20-25 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DCM to remove residual TFA.

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.

-

Wash the resin with DCM to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test (a negative result indicates successful coupling).

-

After completion, drain the coupling solution and wash the resin with DMF and DCM.

-

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound methyl ester

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

-

Anhydrous solvent (e.g., toluene, dioxane, or DMF)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a reaction flask, combine this compound methyl ester, the arylboronic acid, the palladium catalyst, and the base.

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.

-

Solvent Addition: Add the degassed anhydrous solvent to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Boc-3-bromo-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. N-Boc-3-bromo-L-phenylalanine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

Introduction to Boc protecting groups in peptide synthesis.

An In-depth Technical Guide to Boc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of peptide synthesis, the strategic use of protecting groups is fundamental to the successful and controlled assembly of amino acid sequences.[1] These chemical moieties act as temporary shields for reactive functional groups, ensuring that peptide bonds form only at the desired locations.[2][3] Among the pioneering strategies, the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino (Nα) group of amino acids has been pivotal.[1][2] Developed by Bruce Merrifield as part of his Nobel Prize-winning work on Solid-Phase Peptide Synthesis (SPPS), the Boc strategy laid the foundation for the automated synthesis of peptides.[1][4]

This technical guide offers a comprehensive exploration of the Boc protecting group, detailing its core chemical principles, its application in the Boc/Bzl SPPS strategy, quantitative operational parameters, and detailed experimental protocols.

Core Chemical Principles: Protection and Deprotection

The cornerstone of the Boc strategy is the acid-labile nature of the Boc group, which is a carbamate derivative.[1][5] It remains stable under neutral and basic conditions but is readily cleaved by moderate acids, allowing for selective deprotection during the synthesis cycle.[1][6]

Boc Protection Mechanism

The introduction of the Boc group onto the Nα-amino group of an amino acid is most commonly achieved by reacting the amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), under basic conditions.[7][8] The reaction proceeds via a nucleophilic acyl substitution, where the amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5][9] The presence of a base deprotonates the amino group, increasing its nucleophilicity and facilitating the reaction.[7][8] The resulting tert-butyl carbonate is an unstable leaving group that decomposes into carbon dioxide and a tert-butoxide anion.[10][11]

Boc Deprotection Mechanism

The critical step that enables the stepwise elongation of the peptide chain is the selective removal of the Boc group. This is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[7][11] The mechanism involves the protonation of the Boc group's carbonyl oxygen, which weakens the tert-butyl-oxygen bond.[1][12] This leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[12] The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide and liberating the free amine of the peptide, which is then present as its TFA salt.[1][10]

A key challenge in Boc deprotection is the reactivity of the liberated tert-butyl cation, which can alkylate nucleophilic amino acid side chains like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[2] To prevent these undesirable side reactions, "scavengers" such as anisole, thioanisole, or dithiothreitol (DTT) are added to the deprotection solution to trap the electrophilic cation.[2][13]

The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc SPPS methodology relies on a "quasi-orthogonal" protection scheme known as the Boc/Bzl strategy.[1][14] In this approach, the temporary Nα-Boc group is removed with a moderate acid (TFA), while the "permanent" side-chain protecting groups are typically benzyl-based (e.g., Benzyl esters for Asp/Glu, Benzyloxycarbonyl for Lys).[14][15] These benzyl groups are significantly more stable to acid and require a much stronger acid, typically anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[16][17] This differential acid lability allows for the selective deprotection of the N-terminus at each cycle without disturbing the side-chain protection.[14][18]

The SPPS cycle using the Boc/Bzl strategy is an iterative process involving four key steps:

-

Deprotection: Removal of the Nα-Boc group with TFA in a solvent like dichloromethane (DCM).

-

Neutralization: The resulting N-terminal ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate the free amine nucleophile required for coupling.[14]

-

Coupling: The next Boc-protected amino acid is activated (e.g., with DCC, HBTU) and coupled to the free N-terminus of the resin-bound peptide.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.[14]

This cycle is repeated until the desired peptide sequence is assembled.

Quantitative Data and Reagent Summary

The efficiency of Boc-SPPS is dependent on the precise control of reaction conditions. The following tables summarize typical reagents, concentrations, and conditions for the key steps.

Table 1: Reagents and Conditions for Boc-SPPS Cycle

| Step | Reagent(s) | Typical Concentration / Ratio | Solvent | Time | Purpose |

| Deprotection | Trifluoroacetic Acid (TFA) | 25-50% (v/v)[2][4] | Dichloromethane (DCM) | 20-30 min[7][18] | Removes Nα-Boc group |

| Neutralization | Diisopropylethylamine (DIEA) | 5-10% (v/v) | DCM | 2 x 5 min[7] | Generates free amine for coupling |

| Coupling | Boc-Amino Acid, Activator (e.g., HBTU/HOBt, DCC) | 2-4 equivalents | DMF or DCM | 1-2 hours | Forms the peptide bond |

| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) | ~90% with scavengers | N/A | 1 hour @ 0°C[16] | Cleaves peptide from resin & removes side-chain protection |

| Alternative Cleavage | TFMSA or TMSOTf | Varies | TFA | Varies | Less hazardous alternatives to HF for certain resins |

Table 2: Differential Acid Lability in Boc/Bzl Strategy

| Protecting Group | Type | Location | Deprotection Reagent | Relative Lability |

| Boc | Temporary | Nα-Amine | ~50% TFA in DCM[18][19] | High (cleaved each cycle) |

| Benzyl (Bzl) | "Permanent" | Side-Chain (e.g., Asp, Glu, Ser) | Anhydrous HF[16] | Very Low (cleaved only at the end) |

| Tos (Tosyl) | "Permanent" | Side-Chain (e.g., Arg) | Anhydrous HF[20] | Very Low (cleaved only at the end) |

| 2-Cl-Z | "Permanent" | Side-Chain (e.g., Lys) | Anhydrous HF | Very Low (cleaved only at the end) |

| Merrifield Linker | Permanent | C-Terminus to Resin | Anhydrous HF[18] | Very Low (cleaved only at the end) |

Experimental Protocols

Precise and reproducible protocols are critical for successful peptide synthesis.

Protocol 1: General Nα-Boc Protection of an Amino Acid

This protocol describes the protection of a generic amino acid using Boc anhydride.

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of Dioxane/Water. Add triethylamine (1.5 equivalents) and stir until a clear solution is formed.[2]

-

Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) to the solution while stirring at room temperature.[8][12]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid is consumed (typically 2-4 hours).

-

Workup: Once complete, concentrate the solution under reduced pressure to remove the organic solvent.

-

Extraction: Acidify the remaining aqueous solution to pH 2-3 with a cold solution of citric acid or KHSO₄. Extract the product with an organic solvent such as ethyl acetate (3 times).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[8]

Protocol 2: A Single Cycle in Boc-SPPS (Deprotection, Neutralization, Coupling)

This protocol outlines one full cycle of chain elongation on a peptide-resin.

-

Resin Swelling: Swell the peptide-resin (1.0 g) in dichloromethane (DCM) (10 mL) for 20-30 minutes in a suitable reaction vessel.[7]

-

Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM (10 mL).[18]

-

Agitate the mixture for 5 minutes (pre-wash), drain, and add a fresh 50% TFA/DCM solution.

-

Agitate for an additional 20-25 minutes at room temperature.[18]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove all traces of acid.[7]

-

-

Neutralization:

-

Coupling:

-

In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) in N,N-Dimethylformamide (DMF). Add DIEA (6 equivalents) to activate the mixture.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling.

-

Drain the coupling solution and wash the resin with DCM and isopropanol to prepare for the next cycle.[18]

-

Protocol 3: Final Cleavage from the Resin (HF Method)

This protocol requires specialized, HF-resistant equipment and extreme caution.

-

Preparation: Thoroughly dry the final peptide-resin under vacuum. Place the resin (e.g., 0.5 g) in the HF-resistant reaction vessel. Add a scavenger mixture, such as p-cresol (1.0 mL).

-

HF Condensation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Carefully condense anhydrous hydrogen fluoride (HF) (approx. 10 mL) into the vessel.

-

Cleavage Reaction: Transfer the vessel to an ice bath (0°C) and stir for 1 hour. This step cleaves the peptide from the resin and removes the benzyl-based side-chain protecting groups.[17]

-

HF Removal: After the reaction, carefully remove the HF by evaporation under a stream of nitrogen gas. This is a critical and hazardous step.

-

Peptide Precipitation: Wash the remaining resin and scavenger mixture with cold anhydrous diethyl ether to precipitate the crude peptide.

-

Isolation: Filter the precipitated peptide, wash several times with cold ether, and dry under vacuum. The crude peptide can then be purified, typically by reverse-phase HPLC.

Common Side Reactions and Mitigation Strategies

While robust, the Boc strategy is susceptible to several side reactions, primarily due to the repeated use of acid and the generation of reactive intermediates.

Table 3: Common Side Reactions in Boc-SPPS

| Side Reaction | Description | Affected Residues | Mitigation Strategy |

| t-Butyl Alkylation | The electrophilic t-butyl cation generated during deprotection alkylates nucleophilic side chains.[14] | Trp, Met, Cys | Add scavengers (e.g., thioanisole, EDT, DTE) to the TFA deprotection solution.[2][14] |

| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide after deprotection, leading to chain termination.[18][21] | Pro, Gly at positions 1 or 2 | Use in situ neutralization protocols where coupling and neutralization occur concurrently.[21] |

| Aspartimide Formation | The side-chain carboxyl group of Asp can cyclize with the peptide backbone under acidic or basic conditions, leading to a mixture of α- and β-linked peptides upon ring-opening.[18][21] | Asp-Gly, Asp-Ser sequences | Use β-cyclohexyl ester (OcHex) protection for the Asp side chain instead of benzyl ester.[21] |

| Pyroglutamate Formation | N-terminal Gln can cyclize to form pyroglutamic acid, blocking further elongation. | N-terminal Gln | Use a pre-activated Gln derivative or ensure rapid coupling after deprotection. |

| HF Cleavage Artifacts | Strong acid can cause dehydration of Glu side chains or cleavage of Asp-Pro bonds.[18][21] | Glu, Asp-Pro | Optimize HF cleavage conditions (low temperature, short time) and use appropriate scavengers.[21] |

Decision Framework: Boc vs. Fmoc Strategy

Today, the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) strategy is more common due to its milder deprotection conditions and avoidance of hazardous HF.[16][] However, the Boc strategy remains highly valuable for specific applications.

Advantages of Boc Strategy:

-

Reduced Aggregation: The repeated TFA treatments keep the growing peptide chain protonated, which can disrupt interchain hydrogen bonding and reduce aggregation, a significant advantage for long or hydrophobic sequences.[16]

-

Cost-Effective: Boc-protected amino acids are generally less expensive than their Fmoc counterparts.[]

-

Fragment Condensation: Boc-protected peptide fragments are often more crystalline and stable, facilitating their use in the synthesis of very long peptides or small proteins.[]

Disadvantages of Boc Strategy:

-

Harsh Conditions: The final cleavage with highly toxic and corrosive HF requires specialized equipment and safety protocols.[16][24]

-

Side Reactions: Repeated acid exposure can lead to the degradation of sensitive residues or the accumulation of side products.[]

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group, while one of the original tools in solid-phase peptide synthesis, remains a powerful and relevant part of the modern chemist's arsenal. Its unique advantages in mitigating aggregation for difficult sequences and its utility in fragment condensation ensure its continued application in both academic research and industrial drug development.[2] A thorough understanding of its underlying chemistry, the nuances of the Boc/Bzl workflow, and the potential for side reactions is essential for leveraging this robust strategy to successfully synthesize complex and high-quality peptide molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. benchchem.com [benchchem.com]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. peptide.com [peptide.com]

- 15. biosynth.com [biosynth.com]

- 16. benchchem.com [benchchem.com]

- 17. csbio.com [csbio.com]

- 18. chempep.com [chempep.com]

- 19. researchgate.net [researchgate.net]

- 20. peptide.com [peptide.com]

- 21. peptide.com [peptide.com]

- 24. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperative of Brominated Phenylalanine Derivatives in Modern Drug Design

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into drug candidates is a time-honored strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Among these, bromine stands out for its unique electronic and steric characteristics. When incorporated into the phenylalanine scaffold, a common motif in many biologically active molecules, bromination opens up a wealth of possibilities for enhancing therapeutic potential. This technical guide provides an in-depth exploration of the role of brominated phenylalanine derivatives in drug design, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Core Advantages of Brominated Phenylalanine Derivatives

The strategic incorporation of a bromine atom onto the phenyl ring of phenylalanine imparts several key advantages in drug design:

-

Enhanced Binding Affinity: The bromine atom, with its significant size and electronegativity, can introduce favorable interactions within the binding pocket of a biological target. These include van der Waals forces, dipole-dipole interactions, and the increasingly recognized halogen bonding, a non-covalent interaction where the electropositive crown of the bromine atom interacts with a nucleophilic site on the protein. This can lead to a significant increase in binding affinity and, consequently, potency.

-

Modulation of Pharmacokinetic Properties: Bromination increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This can be leveraged to improve membrane permeability and oral bioavailability. Furthermore, the bulky bromine atom can sterically hinder metabolic enzymes, such as cytochrome P450s, from accessing and modifying the drug molecule, thereby increasing its metabolic stability and in vivo half-life.[1]

-

Versatile Synthetic Handle: The carbon-bromine bond on the aromatic ring serves as a versatile synthetic handle for further molecular elaboration.[2] It readily participates in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

-

Structural Probe and Radiolabeling Precursor: The heavy bromine atom can be a valuable tool in structural biology, aiding in the phasing of X-ray crystallography data. Additionally, the bromo-substituent can be readily displaced by radionuclides, making brominated phenylalanine derivatives valuable precursors for the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging, which is crucial for in vivo imaging and pharmacokinetic studies.[3]

Quantitative Data on Brominated Phenylalanine Derivatives

The impact of incorporating brominated phenylalanine derivatives on the biological activity of a molecule is best illustrated through quantitative data. The following tables summarize key findings from various studies, showcasing the enhanced potency and binding affinity achieved through this modification.

| Compound/Peptide | Target | IC50 (µM) | Fold Improvement (vs. non-brominated) | Reference |

| 4-[(3-Bromophenyl)amino]-7-(morpholin-4-yl)pyrido[4,3-d]pyrimidine | EGFR Tyrosine Kinase | 0.008 | ~3 | [4] |

| 4-[(3-Bromophenyl)amino]-7-(N,N-dimethylamino)pyrido[4,3-d]pyrimidine | EGFR Tyrosine Kinase | 0.009 | ~2.7 | [4] |

| Nutlin-2 (contains bromophenyl groups) | p53-MDM2 Interaction | 0.14 | - | [5][6] |

| Nutlin-3a (contains bromophenyl groups) | p53-MDM2 Interaction | 0.09 | - | [5][6] |

| Pyrrolidine Derivative 26 (contains bromophenyl group) | p53-MDM2 Interaction | 0.196 | - | [6] |

| Phenylalanine-derived compound P5 | MDM2 | 30.24 (PC-3 cells) | - | [7] |

| Phenylalanine-derived compound P5 | MDMX | 49.33 (MDA-MB-231 cells) | - | [7] |

| Peptide | Target Domain | Dissociation Constant (Kd) (nM) | Reference |

| (alpha-Me)Ppp-containing peptide | Grb2 SH2 domain | 14.8 | [8] |

| Ac6c-containing peptide | Grb2 SH2 domain | 23.8 | [8] |

| Tetralin hybrid Atc(6-PO3H2)-containing peptide | Grb2 SH2 domain | 97.8 | [8] |

| Beta-macrocyclized (alpha-Me)Ppp-containing peptide | Grb2 SH2 domain | 2.28 (effective Kd) | [8] |

Key Signaling Pathways Targeted by Brominated Phenylalanine Derivatives

Brominated phenylalanine derivatives have been successfully employed to modulate the activity of several key signaling pathways implicated in various diseases.

Tyrosine Kinase Signaling and Grb2-Sos1 Interaction

Tyrosine kinases are crucial mediators of cell signaling, and their aberrant activity is a hallmark of many cancers. The Grb2-Sos1-Ras pathway is a central node in tyrosine kinase signaling. Grb2, an adaptor protein, uses its SH2 domain to bind to phosphorylated tyrosine residues on activated receptors or other signaling proteins. This recruitment brings the guanine nucleotide exchange factor Sos1 to the membrane, where it activates Ras, leading to downstream signaling cascades that promote cell proliferation and survival. Peptides and small molecules containing brominated phenylalanine can be designed to bind with high affinity to the Grb2 SH2 domain, thereby disrupting the Grb2-Sos1 interaction and inhibiting downstream Ras signaling.

Caption: Inhibition of the Grb2-Sos1 interaction by a brominated phenylalanine derivative.

p53-MDM2 Interaction in Cancer

The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest or apoptosis in response to cellular stress. The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Small molecules and peptidomimetics containing brominated phenylalanine have been developed to inhibit the p53-MDM2 interaction. These inhibitors occupy the p53-binding pocket on MDM2, preventing the degradation of p53 and restoring its tumor-suppressive functions.

Caption: Inhibition of the p53-MDM2 interaction by a brominated phenylalanine derivative.

Nav1.7 Sodium Channel in Pain Signaling

The voltage-gated sodium channel Nav1.7 is a key player in pain perception, primarily expressed in peripheral sensory neurons. Its activation leads to the generation and propagation of action potentials that transmit pain signals to the central nervous system. Inhibition of Nav1.7 is therefore a promising strategy for the development of novel analgesics. Interestingly, the loss of Nav1.7 function has been linked to an upregulation of endogenous opioid signaling.[9][10][11] This suggests that Nav1.7 not only directly participates in pain signal transmission but also modulates the endogenous pain relief system. Brominated phenylalanine derivatives can be incorporated into small molecule blockers of Nav1.7, which may exert their analgesic effects through a dual mechanism: direct channel blockade and potentiation of opioid signaling.

Caption: Dual mechanism of a brominated phenylalanine-containing Nav1.7 blocker.

Experimental Protocols

The successful application of brominated phenylalanine derivatives in drug design relies on robust and well-defined experimental procedures. This section provides detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Bromophenylalanine

This protocol outlines the manual incorporation of Fmoc-4-bromo-L-phenylalanine into a peptide sequence on a solid support using Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected amino acids (including Fmoc-4-bromo-L-phenylalanine)

-

Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), ACS grade or higher

-

Piperidine, reagent grade

-

N,N-Diisopropylethylamine (DIEA), reagent grade

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), peptide synthesis grade

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS), reagent grade

-

Cold diethyl ether, anhydrous

Procedure:

-

Resin Swelling: Place the desired amount of resin in a reaction vessel. Add DMF and allow it to swell for at least 30-60 minutes with gentle agitation.[3]

-

Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[3]

-

Amino Acid Coupling: In a separate vial, dissolve 3 equivalents of Fmoc-4-bromo-L-phenylalanine and 3 equivalents of HOBt in DMF. Add 3 equivalents of HBTU and 6 equivalents of DIEA to pre-activate the amino acid. Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Monitor the coupling reaction using a Kaiser test.[3]

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and agitate for 2-3 hours.[3]

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[3] Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Suzuki-Miyaura Cross-Coupling of a Brominated Phenylalanine Derivative

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an N-protected bromophenylalanine derivative with an arylboronic acid.

Materials:

-

N-protected bromophenylalanine derivative (e.g., N-Boc-4-bromophenylalanine)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like XPhos Pd G2)

-

Base (e.g., K2CO3, K3PO4, or Cs2CO3)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add the N-protected bromophenylalanine derivative (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[3]

-

Solvent Addition: Add the degassed anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[3]

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes a common method to assess the metabolic stability of a compound containing a brominated phenylalanine derivative.

Materials:

-

Test compound (brominated phenylalanine derivative)

-

Pooled human liver microsomes (or from other species)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Acetonitrile (ACN) containing an internal standard

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare stock solutions of the test compound and positive controls (e.g., a rapidly metabolized and a slowly metabolized compound) in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by combining the phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion

Brominated phenylalanine derivatives represent a powerful and versatile tool in the arsenal of the modern medicinal chemist. Their ability to enhance binding affinity, modulate pharmacokinetic properties, and serve as a synthetic handle for further diversification makes them an invaluable component in the design and development of novel therapeutics. A thorough understanding of their properties, coupled with the application of robust experimental methodologies, will continue to unlock their full potential in addressing a wide range of therapeutic challenges, from cancer and neurological disorders to infectious diseases. The strategic incorporation of brominated phenylalanine is not merely an incremental modification but a transformative approach to rational drug design.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. The p53-MDM2/MDMX axis – A chemotype perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Phenylalanine‐Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of conformationally constrained Grb2 SH2 domain binding peptides employing alpha-methylphenylalanyl based phosphotyrosyl mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]